2-bromo-3,4,5-trimethylthiophene
Description
2-Bromo-3,4,5-trimethylthiophene is a brominated thiophene derivative with three methyl groups at positions 3, 4, and 5 and a bromine atom at position 2. Its molecular formula is C₇H₉BrS, with an average molecular mass of 205.11 g/mol and a monoisotopic mass of 203.9608 g/mol . The compound’s structure combines the electron-donating effects of methyl groups with the electron-withdrawing bromine substituent, influencing its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.
Properties
CAS No. |
174586-96-0 |
|---|---|
Molecular Formula |
C7H9BrS |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4,5-trimethylthiophene typically involves the bromination of 3,4,5-trimethylthiophene. One common method is the direct bromination using bromine in acetic acid or chloroform as the solvent . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4,5-trimethylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones, depending on the extent of the reaction.
Scientific Research Applications
2-Bromo-3,4,5-trimethylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiophene derivatives have shown potential in medicinal chemistry for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethylthiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily substituted by other groups. In materials science, the electronic properties of the thiophene ring play a crucial role in its function as a semiconductor .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of 2-bromo-3,4,5-trimethylthiophene and its analogs:
Reactivity and Functional Differences
Bromine Positional Isomerism
The positional isomer 3-bromo-2,4,5-trimethylthiophene shares the same molecular formula as the target compound but differs in bromine placement. The bromine at C3 (vs. C2) alters steric accessibility and electronic effects. Methyl groups at C2 and C3 in the isomer may hinder nucleophilic attack on bromine compared to the target compound, where bromine at C2 is adjacent to only one methyl group (C3) .
Non-Brominated Analog: 2,3,5-Trimethylthiophene
This compound lacks bromine, reducing its utility in substitution reactions. With a molecular weight of 126.22 g/mol and >98% purity, it is primarily used as a precursor for halogenation or alkylation . The absence of bromine limits its role in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where halogens are critical.
Electron-Deficient Analog: 2-Bromo-3,4,5-Trinitrothiophene
In contrast to the methylated compound, 2-bromo-3,4,5-trinitrothiophene features nitro groups (electron-withdrawing) at C3, C4, and C5. This creates an electron-deficient aromatic system, enhancing bromine’s susceptibility to nucleophilic substitution. For example, it reacts with aromatic amines to displace nitro groups or bromine under mild conditions . The trimethyl analog’s electron-rich environment necessitates harsher conditions (e.g., catalysts or elevated temperatures) for bromine substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
